![molecular formula C27H25N3O2 B2959668 8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866588-56-9](/img/structure/B2959668.png)
8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
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Description
8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline family. It has been a subject of scientific research due to its potential applications in medicinal chemistry.
Scientific Research Applications
1. Supramolecular Aggregation and Molecular Frameworks
Studies on related dihydrobenzopyrazoloquinolines have shown that molecules can be linked into complex frameworks through hydrogen bonding and π-π interactions. These frameworks demonstrate the influence of substitution on the dimensionality of supramolecular aggregation, highlighting potential applications in the development of new materials with specific molecular architectures for nanotechnology and materials science (Portilla et al., 2005).
2. Antimicrobial Agents
Pyrazolo[3,4-d]pyrimidine derivatives, a class to which our compound is closely related, have been synthesized as potential antimicrobial agents. These compounds have demonstrated significant antibacterial and antifungal activities, suggesting their application in developing new treatments for infectious diseases (Holla et al., 2006).
3. Pharmaceutical Intermediates
The synthesis of octahydrobenzo[g]quinolines, which share a core structure with our compound, serves as important intermediates for pharmaceutically active compounds. The efficient, large-scale synthesis of these intermediates indicates their utility in pharmaceutical manufacturing, particularly for drugs with complex molecular structures (Bänziger et al., 2000).
4. ATM Kinase Inhibition for Cancer Therapy
Research on novel 3-quinoline carboxamides, closely related to our compound, has led to the discovery of potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors have potential applications in cancer therapy, particularly in enhancing the efficacy of treatments that induce DNA double-strand breaks (Degorce et al., 2016).
5. Heterocyclic Ortho-Quinones Synthesis
The L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones, involving benzopyrazoloquinoline derivatives, showcases a method for creating structurally complex molecules. This synthesis method has applications in organic chemistry and drug discovery, emphasizing atom economy and environmental friendliness (Rajesh et al., 2011).
properties
IUPAC Name |
8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-4-32-22-12-13-25-23(15-22)27-24(26(28-29-27)20-10-8-18(2)9-11-20)17-30(25)16-19-6-5-7-21(14-19)31-3/h5-15,17H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFASMKGZJIFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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